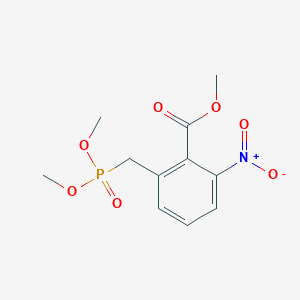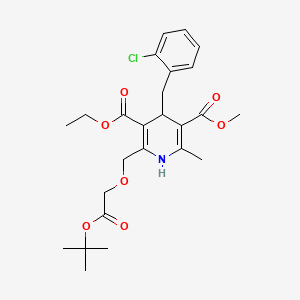
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the presence of tert-butoxy and oxoethoxy groups, which may impart unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of tert-Butoxy Group: This can be achieved by reacting the appropriate alcohol with tert-butyl chloride in the presence of a base such as potassium tert-butoxide.
Introduction of Oxoethoxy Group: This step involves the reaction of the intermediate with ethylene oxide under controlled conditions to introduce the oxoethoxy group.
Coupling with Amlodipine: The final step involves coupling the modified intermediate with Amlodipine under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding oxides.
Reduction: The oxoethoxy group can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl alcohol derivatives, while reduction may yield ethoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful tool for studying calcium channel function.
Medicine: As a derivative of Amlodipine, it may have potential as a therapeutic agent for cardiovascular diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is likely similar to that of Amlodipine, which involves the inhibition of calcium ion influx through L-type calcium channels. This leads to vasodilation and a reduction in blood pressure. The presence of tert-butoxy and oxoethoxy groups may modulate its binding affinity and selectivity for calcium channels.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: The parent compound, widely used as a calcium channel blocker.
Nifedipine: Another calcium channel blocker with a similar mechanism of action.
Felodipine: A related compound with similar pharmacological effects.
Uniqueness
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is unique due to the presence of tert-butoxy and oxoethoxy groups, which may impart distinct chemical and pharmacological properties compared to other calcium channel blockers.
Properties
Molecular Formula |
C25H32ClNO7 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-[(2-chlorophenyl)methyl]-2-methyl-6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32ClNO7/c1-7-33-24(30)22-17(12-16-10-8-9-11-18(16)26)21(23(29)31-6)15(2)27-19(22)13-32-14-20(28)34-25(3,4)5/h8-11,17,27H,7,12-14H2,1-6H3 |
InChI Key |
WNOWJSFUUBWZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2Cl)C(=O)OC)C)COCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




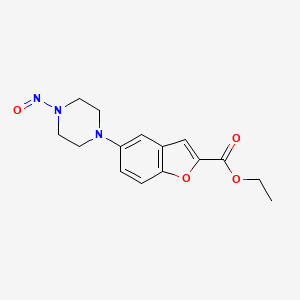
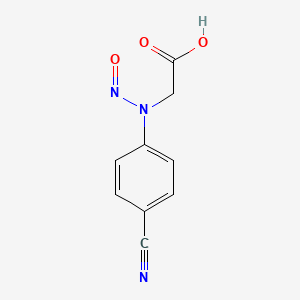
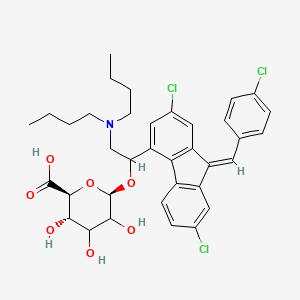
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
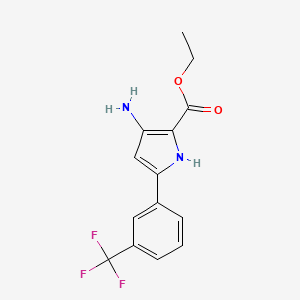
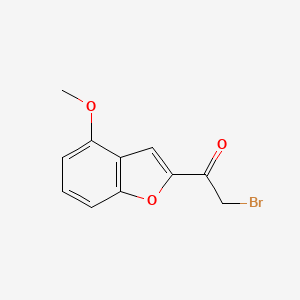

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

